4-[[(1-Ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride
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Overview
Description
4-[[(1-Ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a complex organic compound that features a pyrazole ring, an amino group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1-Ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and an amine source under acidic conditions.
Methoxylation: The phenol group is introduced through a nucleophilic substitution reaction with a methoxy group donor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and pyrazole moieties.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The pyrazole ring is known for its bioactivity, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They have shown promise in the treatment of conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[(1-Ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: Similar in structure but lacks the aminomethyl group.
4-(4-Bromophenyl)-1H-pyrazole: Contains a bromine substituent instead of the methoxy group.
1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
What sets 4-[[(1-Ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for further modification, while the methoxyphenol moiety contributes to its bioactivity.
Properties
Molecular Formula |
C13H18ClN3O2 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-3-16-9-11(8-15-16)14-7-10-4-5-12(17)13(6-10)18-2;/h4-6,8-9,14,17H,3,7H2,1-2H3;1H |
InChI Key |
OZGUZEOAVYDSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl |
Origin of Product |
United States |
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